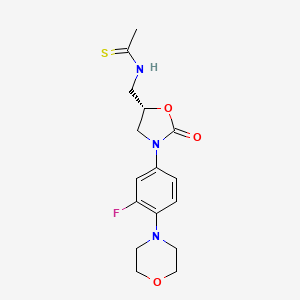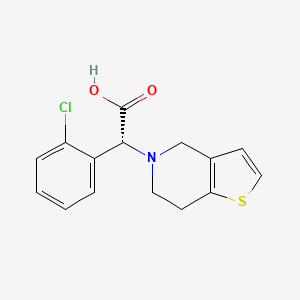![molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hidroximetil)piperidin-1-il]benzaldehído CAS No. 62247-48-7](/img/structure/B601416.png)
4-[4-(Hidroximetil)piperidin-1-il]benzaldehído
Descripción general
Descripción
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C13H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzaldehyde, an aromatic aldehyde. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidone with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.
Reduction: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The hydroxymethyl and aldehyde groups play crucial roles in its binding affinity and reactivity, influencing the pathways involved in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(Methoxymethyl)piperidin-1-yl]benzaldehyde
- 4-[4-(Ethoxymethyl)piperidin-1-yl]benzaldehyde
- 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol
Uniqueness
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the hydroxymethyl and aldehyde groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
62247-48-7 |
|---|---|
Fórmula molecular |
C22H28Cl2N8O2 |
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34) |
Clave InChI |
BAYQPBKSOMKZEG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl |
Apariencia |
Off-White to Pale Beige Solid |
melting_point |
116-118°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)



![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)






